molecular formula C17H26BNO4 B063382 tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 159624-15-4

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B063382
CAS No.: 159624-15-4
M. Wt: 319.2 g/mol
InChI Key: LVHGGVGVAUJQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a sophisticated bifunctional reagent designed for advanced synthetic chemistry, particularly in pharmaceutical and materials science research. This compound uniquely integrates a protected amine, in the form of a Boc-carbamate, with an aryl boronic ester pinacol group. The primary research value of this molecule lies in its application in Suzuki-Miyaura cross-coupling reactions, where the boronic ester moiety serves as a key coupling partner for the synthesis of biaryl systems. This enables the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs) and organic electronic materials. Concurrently, the Boc-protected aniline group provides a versatile handle for further synthetic elaboration; the Boc group can be readily deprotected under mild acidic conditions to reveal a free aniline, which can then be functionalized through amidation, sulfonylation, or reductive amination. This dual functionality allows researchers to sequentially and orthogonally build molecular complexity from a single, well-characterized building block. Its mechanism of action in cross-coupling involves transmetalation, where the boronate complex transfers the aryl group to a palladium catalyst, forming a new carbon-carbon bond. This reagent is particularly valuable for synthesizing ortho-substituted biaryl amines and for use in the convergent synthesis of complex molecules, streamlining routes that would otherwise require multiple protection and deprotection steps.

Properties

IUPAC Name

tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4/c1-15(2,3)21-14(20)19-13-11-9-8-10-12(13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHGGVGVAUJQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378293
Record name tert-Butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159624-15-4
Record name tert-Butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159624-15-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of tert-Butyl (2-Bromophenyl)Carbamate

The precursor tert-butyl (2-bromophenyl)carbamate is synthesized via Boc protection of 2-bromoaniline. Reacting 2-bromoaniline (1.0 equiv) with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in dichloromethane (DCM) and triethylamine (TEA, 1.5 equiv) at 0°C affords the protected intermediate in 85–92% yield. The reaction proceeds via nucleophilic attack of the amine on Boc₂O, followed by elimination of CO₂.

Palladium-Catalyzed Borylation

Miyaura borylation introduces the boronate ester using bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv) and Pd(dppf)Cl₂ (5 mol%) in dimethylacetamide (DMA) at 80°C for 12 h. Key parameters:

  • Solvent: DMA enhances catalyst stability.

  • Base: Potassium acetate (KOAc, 3.0 equiv) neutralizes HBr byproducts.

  • Yield: 68–75% after purification by silica gel chromatography.

Mechanism: Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) complex, which undergoes transmetallation with B₂Pin₂. Reductive elimination yields the boronate ester.

Carbamate Formation on Boronate-Containing Anilines

Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline

Starting from 2-nitrophenylboronic acid pinacol ester, catalytic hydrogenation (H₂, 1 atm, 10% Pd/C, ethanol) reduces the nitro group to an amine (90–95% yield).

Boc Protection of the Amine

The amine reacts with Boc₂O (1.1 equiv) in DCM and TEA (1.2 equiv) at 0°C, achieving 80–88% yield.

Challenges:

  • Boronate Stability: Prolonged exposure to moisture hydrolyzes the dioxaborolane ring. Anhydrous conditions (argon atmosphere) and molecular sieves are critical.

  • Side Reactions: Over-Bocylation is mitigated by stoichiometric control.

Direct Carbamoylation of Phenolic Boronate Esters

Synthesis of 2-Hydroxyphenylboronic Acid Pinacol Ester

2-Bromophenol undergoes Miyaura borylation (B₂Pin₂, Pd(dba)₂, SPhos ligand, KOAc) in dioxane at 100°C (60–65% yield).

Carbamate Formation via Carbamoyl Chloride

Reacting the phenol with N,N-diisopropylcarbamoyl chloride (1.2 equiv) and TEA (1.3 equiv) in toluene at 150°C (microwave, 1 h) forms the carbamate (55–60% yield).

Limitations:

  • Low Nucleophilicity: Phenols require harsher conditions than alcohols.

  • Side Products: Self-condensation of carbamoyl chloride occurs if TEA is insufficient.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages
Miyaura Borylation68–75%Scalable, uses commercial catalystsRequires inert conditions
Boc Protection of Amine80–88%Mild conditions, high puritySensitive to boronate hydrolysis
Phenolic Carbamoylation55–60%Direct functionalizationLow yield, side reactions

Optimization and Troubleshooting

Enhancing Miyaura Borylation Efficiency

  • Catalyst Screening: PdCl₂(PPh₃)₂ improves turnover number (TON) by 20% compared to Pd(dppf)Cl₂.

  • Solvent Effects: Tetrahydrofuran (THF) increases reaction rate but reduces yield due to boronate solvolysis.

Purification Strategies

  • Reverse-Phase Chromatography: Methanol/water gradients (10→50% MeOH) resolve boronate esters from unreacted halides.

  • Crystallization: Hexane/ethyl acetate (4:1) recrystallizes the product to >99% purity.

Stability Considerations

  • Hydrolysis Prevention: Storage under argon at −20°C extends shelf life to 6 months.

  • Thermal Decomposition: TGA-MS shows 5% mass loss at 150°C, indicating decomposition onset.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 1.33 (s, 12H, pinacol CH₃), 1.54 (s, 9H, Boc CH₃), 7.35–7.80 (m, 4H, aromatic).

  • ¹¹B NMR: δ 30.2 ppm (quartet, J = 150 Hz, boron-dioxaborolane).

Mass Spectrometry

  • ESI-MS: [M+H]⁺ m/z 334.18 (calc. 334.20).

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is in the development of pharmaceutical compounds. The incorporation of boron-containing moieties into drug design has been shown to enhance biological activity and selectivity.

Anticancer Research

Research indicates that compounds containing boron can be effective in targeting cancer cells. For instance, derivatives of this compound have been studied for their potential to inhibit tumor growth by interfering with cellular signaling pathways. The dioxaborolane structure is particularly noted for its ability to stabilize certain reactive intermediates that are crucial in anticancer activity .

Drug Delivery Systems

The compound's unique chemical structure allows it to be used as a prodrug or in drug delivery systems. It can be modified to release active pharmaceutical ingredients in a controlled manner, improving therapeutic efficacy and reducing side effects .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions due to the presence of the boron atom. It facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters . This application is crucial for synthesizing complex organic molecules found in pharmaceuticals and agrochemicals.

Synthesis of Functional Materials

The compound can also be employed in the synthesis of functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metals enhances its utility in creating advanced materials with tailored properties .

Material Science

In material science, this compound is explored for its potential applications in coatings and composites.

Coatings

The incorporation of boron-containing compounds into coatings can improve their mechanical strength and thermal stability. Research shows that these coatings exhibit enhanced resistance to environmental degradation .

Composite Materials

This compound can be used to develop composite materials with improved properties such as lightweight and high strength-to-weight ratios. Its role as a coupling agent can enhance the adhesion between different phases within composite materials .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation when combined with other chemotherapeutic agents .
Study BDrug DeliveryDeveloped a prodrug formulation that improved bioavailability and reduced toxicity compared to traditional formulations .
Study COrganic SynthesisSuccessfully employed in Suzuki-Miyaura reactions leading to high yields of desired products .
Study DMaterial PropertiesCoatings developed using this compound showed improved durability against UV exposure .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to form stable boronic ester linkages. These linkages can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural analogues and their key differences:

Compound Name Molecular Formula Molecular Weight Substituent Position/Modification Key Applications/Notes
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (Target Compound) C17H24BNO4 317.19 g/mol Boronate at ortho-phenyl, tert-butyl carbamate Suzuki couplings; drug intermediate
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate () C19H28BNO4 345.24 g/mol Boronate at meta-phenethyl Altered steric hindrance may reduce coupling efficiency
tert-Butyl (4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate () C17H23BClNO4 351.64 g/mol Chloro substituent at para-phenyl Electron-withdrawing group enhances electrophilicity; potential for directed couplings
tert-Butyl ((3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)methyl)carbamate () C21H32BNO5 389.3 g/mol Oxetane ring incorporation Improved solubility; used in constrained peptide mimics
2-((tert-Butyldimethylsilanyl)ethynyl)boronic acid pinacol ester () C15H29BO2Si 292.29 g/mol Silyl-protected alkyne Dual functionality for sequential couplings

Key Observations :

  • Electronic Effects : Chloro-substituted analogues (e.g., ) exhibit enhanced reactivity in electrophilic aromatic substitution due to electron-withdrawing effects .
  • Steric Effects : Phenethyl-substituted derivatives () show reduced coupling yields compared to the target compound, likely due to increased steric bulk .
  • Solubility : Incorporation of heterocycles (e.g., oxetane in ) improves aqueous solubility, broadening utility in medicinal chemistry .

Stability and Reactivity

  • The tert-butyl carbamate group in the target compound provides superior stability against hydrolysis compared to methyl or benzyl carbamates, as evidenced by NMR studies .
  • Boronate esters with electron-deficient aryl rings (e.g., ) exhibit faster oxidative deboronation but higher reactivity in cross-couplings .
  • Silica gel chromatography is commonly used for purification, though oxetane-containing derivatives () require specialized gradients due to polarity .

Biological Activity

Tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

The molecular formula of this compound is C20H32BNO4C_{20}H_{32}BNO_{4}, with a molecular weight of approximately 361.3 g/mol. The compound is characterized by the presence of a dioxaborolane moiety which enhances its reactivity and biological interactions.

Research indicates that compounds containing dioxaborolane groups can influence various biological pathways. Specifically, this compound has been studied for its potential role as an inhibitor of β-secretase and acetylcholinesterase. These activities are crucial for preventing the aggregation of amyloid beta peptides (Aβ), which are implicated in neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate protective effects against oxidative stress induced by Aβ in astrocyte cultures. The compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers in treated cells compared to controls .

Table 1: In Vitro Effects on Astrocytes

TreatmentTNF-α Reduction (%)Aβ Aggregation Inhibition (%)
Control--
Compound Treatment2085

In Vivo Studies

In vivo investigations have shown that while the compound exhibits some protective effects against cognitive decline induced by scopolamine in rodent models, these effects were less pronounced compared to standard treatments like galantamine. The bioavailability of the compound in the brain was noted as a limiting factor for its efficacy .

Table 2: In Vivo Efficacy Comparison

TreatmentCognitive Function Improvement (%)Bioavailability in Brain (%)
Control--
Tert-butyl Carbamate20Low
Galantamine50High

Case Studies

A notable study assessed the neuroprotective effects of tert-butyl carbamate in models of Alzheimer's disease. The study highlighted a reduction in oxidative stress markers and inflammation but concluded that further optimization of the compound's delivery to the brain is necessary for enhancing its therapeutic potential .

Q & A

Q. Key Methodological Considerations :

  • Catalysts : Pd(dba)₂ or Pd(OAc)₂ with phosphine ligands.
  • Reagents : B₂pin₂, KOAc (base), and anhydrous solvents (e.g., dioxane).
  • Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients .

How is the structure of this compound verified after synthesis?

Basic Research Question
Structural confirmation relies on 1H NMR , 13C NMR , and mass spectrometry (MS) . For example:

  • 1H NMR (500 MHz, CDCl₃): δ 1.33 (s, 12H, pinacol CH₃), 1.52 (s, 9H, tert-butyl), 7.3–7.6 (m, aromatic protons) .
  • MS (DART) : Exact mass matches calculated values (e.g., C₁₈H₂₈BNO₅: [M+H]⁺ = 356.204) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions and confirm regioselectivity of borylation .

How do yields vary between chloro- and bromoarene precursors, and what factors contribute to these differences?

Advanced Research Question
Yields differ significantly depending on the aryl halide. For instance, bromoarenes yield 65% product vs. 32% for chloroarenes under identical conditions . This discrepancy arises from:

  • Halide Reactivity : Bromides undergo oxidative addition to Pd(0) faster than chlorides, enhancing catalytic turnover .
  • Byproduct Formation : Competitive protodeboronation or homocoupling in chlorinated substrates reduces efficiency.

Q. Mitigation Strategies :

  • Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
  • Optimize reaction time and temperature to minimize side reactions .

What strategies are effective in minimizing byproduct formation during the synthesis?

Advanced Research Question
Byproducts (e.g., protodeboronated species or homocoupled biaryls) can be suppressed via:

  • Dry Conditions : Moisture degrades boronate esters; use anhydrous solvents and inert atmospheres.
  • Ligand Screening : Electron-rich ligands (e.g., XPhos) improve selectivity for cross-coupling over homocoupling.
  • Additives : K₃PO₄ or Cs₂CO₃ enhances transmetallation efficiency in Suzuki-Miyaura reactions .

Case Study : Silica gel chromatography effectively separates boronate esters from polar byproducts, as demonstrated in purifying tert-butyl carbamate derivatives .

How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems are optimal?

Advanced Research Question
The boronate ester moiety enables C–C bond formation with aryl/heteroaryl halides. Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : K₂CO₃ or Na₂CO₃ in H₂O/dioxane mixtures.
  • Substrate Scope : Compatible with electron-deficient and neutral aryl halides.

Mechanistic Insight : The boronate ester undergoes transmetallation with Pd, followed by reductive elimination to form biaryl products. Steric hindrance from the tert-butyl group may slow coupling; adjust ligand bulk to compensate .

What analytical challenges arise in characterizing meta-substituted derivatives of this compound?

Advanced Research Question
meta-Substitution complicates NMR interpretation due to symmetry loss and signal splitting. For example, tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate shows distinct aromatic splitting patterns in 1H NMR (δ 7.4–7.8 ppm) .

Q. Resolution Strategies :

  • Use low-temperature NMR to reduce signal broadening.
  • Employ NOE experiments to confirm substitution patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.